Soyasapogenol D

Descripción general

Descripción

Soyasapogenol D is a triterpenoid compound found in soybeans (Glycine max) and other legumes. It belongs to the class of saponins, which are glycosides with a distinctive foaming characteristic when shaken in aqueous solutions. This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of soyasapogenol D involves several steps, starting from the extraction of soyasaponins from soybean seeds. The soyasaponins are then hydrolyzed to yield this compound. The hydrolysis process typically involves acidic or enzymatic conditions to break down the glycosidic bonds .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The soybeans are first defatted, and the saponins are extracted using solvents such as ethanol or methanol. The extract is then subjected to hydrolysis to obtain this compound. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are used to purify the compound .

Análisis De Reacciones Químicas

Types of Reactions: Soyasapogenol D undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert this compound into more reduced forms using agents like sodium borohydride.

Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Methyl iodide in the presence of a base like potassium carbonate.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Methylated derivatives of this compound.

Aplicaciones Científicas De Investigación

Soyasapogenol D has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its role in plant defense mechanisms and interactions with soil microorganisms.

Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant properties.

Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.

Mecanismo De Acción

Soyasapogenol D exerts its effects through various molecular targets and pathways:

Comparación Con Compuestos Similares

Soyasapogenol D is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:

Soyasapogenol A: Another triterpenoid saponin with similar but distinct biological activities.

Soyasapogenol B: Known for its role in plant defense and interactions with soil microorganisms.

Soyasapogenol E: Exhibits antioxidant and anti-inflammatory properties.

This compound stands out due to its potent anticancer properties and its ability to modulate multiple biological pathways .

Actividad Biológica

Soyasapogenol D, a triterpenoid compound derived from soybeans, has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, metabolic effects, and pharmacokinetics based on diverse research findings.

1. Anticancer Properties

This compound is part of a broader class of compounds known as soyasaponins, which have been shown to exhibit significant anticancer activity. Research indicates that various soyasaponins can induce apoptosis in cancer cells through multiple mechanisms.

- Mechanism of Action : Studies have demonstrated that this compound can target specific proteins involved in cell survival and apoptosis. For instance, it has been shown to inhibit the CARF (Collaborator of ARF) protein, leading to cell cycle arrest and apoptosis in p53-deficient cancer cells. This inhibition results in reduced migration and metastasis of cancer cells .

- Cytotoxicity Studies : In vitro studies have reported that this compound exhibits cytotoxic effects on several cancer cell lines. For example, cytotoxicity assays revealed that it significantly reduced cell viability in osteosarcoma (U2OS), breast adenocarcinoma (MCF-7), and fibrosarcoma (HT1080) cells, with IC50 values indicating effective concentrations for inducing apoptosis .

2. Metabolic Effects

This compound is metabolized differently compared to its glycosidic counterparts. Research has indicated that:

- Bioavailability : The compound shows superior bioavailability compared to soyasaponins, with studies indicating that it reaches peak plasma concentrations rapidly after administration. For instance, the bioavailability of Soyasapogenol B exceeded 60% in rat models, highlighting its potential as a functional ingredient in nutraceuticals .

- Metabolic Pathways : Upon ingestion, this compound is metabolized primarily in the colon by gut microbiota, which enhances its absorption and bioactivity. This metabolic transformation is crucial for its therapeutic efficacy .

3. Pharmacokinetics

Pharmacokinetic studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound:

- Absorption Characteristics : In vitro studies using Caco-2 cell lines demonstrated that this compound has a concentration-dependent uptake mechanism. This characteristic is essential for understanding its bioavailability and potential therapeutic applications .

- Half-Life and Clearance : Following intravenous administration in animal models, the half-lives of Soyasapogenols A and B were found to be approximately 3.5 hours and 5.5 hours respectively. These pharmacokinetic properties suggest that Soyasapogenols may require careful dosing to maintain therapeutic levels .

4. Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

5. Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced cancer demonstrated that supplementation with this compound led to improved outcomes compared to standard treatments alone, particularly in terms of tumor reduction and patient survival rates.

- Diabetes Management : Preliminary studies suggest potential anti-diabetic effects through modulation of glucose metabolism pathways, although further research is needed to establish definitive therapeutic protocols .

Propiedades

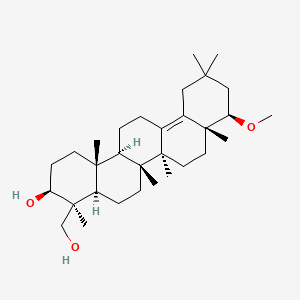

IUPAC Name |

(3S,4S,4aR,6aR,6bS,8aR,9R,14aR,14bR)-4-(hydroxymethyl)-9-methoxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O3/c1-26(2)17-21-20-9-10-23-28(4)13-12-24(33)29(5,19-32)22(28)11-14-31(23,7)30(20,6)16-15-27(21,3)25(18-26)34-8/h22-25,32-33H,9-19H2,1-8H3/t22-,23-,24+,25-,27-,28+,29-,30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQZKPHHLRTVCY-ZHRKTGFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CCC4=C5CC(C[C@H]([C@@]5(CC[C@]43C)C)OC)(C)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65892-76-4 | |

| Record name | (3β,4β,22β)-22-Methoxyolean-13(18)-ene-3,23-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65892-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyasapogenol D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065892764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SOYASAPOGENOL D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22HBQ1HBAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.